molecular formula C7H15NO B2354752 2-Methoxy-3,3-dimethylcyclobutan-1-amine CAS No. 2309456-64-0

2-Methoxy-3,3-dimethylcyclobutan-1-amine

Cat. No.: B2354752
CAS No.: 2309456-64-0
M. Wt: 129.203
InChI Key: MRFNZBXUJPTULK-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylcyclobutan-1-amine is an organic compound with the molecular formula C7H15NO It is characterized by a cyclobutane ring substituted with a methoxy group and two methyl groups, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,3-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxy-3,3-dimethylcyclobutanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,3-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

2-Methoxy-3,3-dimethylcyclobutan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Methoxy-2,2-dimethylcyclobutan-1-amine
  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Comparison: 2-Methoxy-3,3-dimethylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of two methyl groups on the cyclobutane ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-methoxy-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-5(8)6(7)9-3/h5-6H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFNZBXUJPTULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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